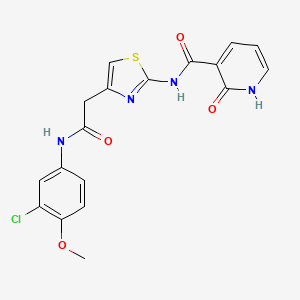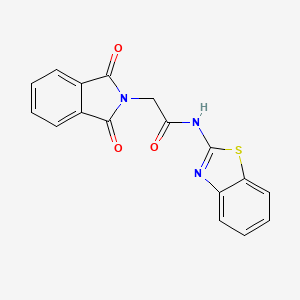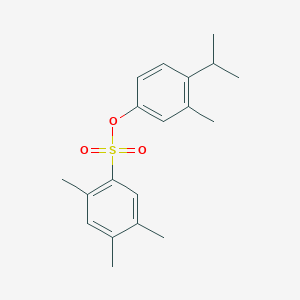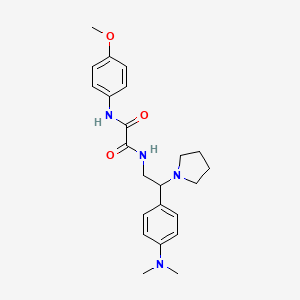![molecular formula C7H16Cl2F2N2 B2490590 [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride CAS No. 2094234-36-1](/img/structure/B2490590.png)
[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to “[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride” often involves multi-step chemical processes. A related compound, synthesized through a [1,3]-dipolar cycloaddition reaction, highlights the intricate steps required to achieve structural complexity and functionality (Bucci et al., 2018). Additionally, methodologies utilizing cycloaddition reactions have been developed to construct similar bicyclic scaffolds, demonstrating the versatility of these synthesis strategies (Yarmolchuk et al., 2011).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the behavior and reactivity of a compound. X-ray diffraction studies have been employed to explore the conformational properties of related compounds, providing insight into their 3D arrangements and potential for creating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of “this compound” can be inferred from studies on similar molecules. For instance, the potential of certain scaffolds to participate in diverse chemical reactions, such as [3+2] cycloaddition, highlights the reactivity and versatility of these compounds in synthetic chemistry (Yarmolchuk et al., 2011).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystalline structure, are essential for its practical applications. While specific data on “this compound” is not provided, studies on structurally related compounds offer valuable insights. For example, the crystallographic analysis of N-(2-Pyridylmethyleneamino)dehydroabietylamine revealed details about its crystalline structure and intermolecular interactions, which are critical for understanding the physical properties of similar compounds (Wu et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key to determining a compound's applications and behavior in various environments. Research on compounds with related structures provides insights into their chemical behavior, such as the autocatalytic oxidation reactions observed in certain pyrrole derivatives, suggesting a rich chemistry that could be relevant to the compound (Mitsumoto & Nitta, 2004).
科学的研究の応用
Catalytic Applications
The derivative of methanamine, 1-(3-(Pyridin-2-yl)phenyl)methanamine, has been studied for its application in catalysis. This compound undergoes C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which have shown good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Anticonvulsant Activity
A series of novel Schiff bases of 3-aminomethyl pyridine, a related compound, have been synthesized and screened for anticonvulsant activity. These compounds exhibited significant seizures protection after intraperitoneal administration, suggesting potential medicinal applications (Pandey & Srivastava, 2011).
Stabilizing Conformations
A scaffold similar to [1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, was designed to stabilize parallel turn conformations. Its synthesis exploited a [1,3]-dipolar cycloaddition reaction and demonstrated the ability to stabilize such conformations in short peptide sequences (Bucci et al., 2018).
Photocytotoxicity in Cancer Cells
Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine showed unprecedented photocytotoxicity in red light to various cell lines, indicating their potential application in cancer therapy. These complexes can generate reactive oxygen species leading to apoptosis (Basu et al., 2014).
Drug Discovery Scaffold
Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, synthesized using N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine, are proposed as scaffolds for drug discovery. Their potential to generate libraries of 3D-shaped molecules for new drugs is significant (Yarmolchuk et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
特性
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2.2ClH/c8-7(9)5-11-2-1-6(3-10)4-11;;/h6-7H,1-5,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQJQOVEOZKSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN)CC(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-1-((4-fluorobenzyl)thio)-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2490507.png)
![methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate](/img/no-structure.png)

![1-(3,5-dimethylphenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490513.png)
![4,7,8-Trimethyl-2-[(3-methylphenyl)methyl]-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2490514.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(quinoxalin-2-yl)methanone](/img/structure/B2490515.png)



![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)


